2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic compound that features a phenoxy group, an indole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol, facilitating the nucleophilic attack on the indole derivative.
Acetamide Formation: The final step involves the reaction of the thioether-indole compound with phenoxyacetic acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anticancer and antimicrobial properties.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: It can serve as a tool compound to probe the function of specific proteins or enzymes in cellular processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially inhibiting their activity. The thioether linkage may facilitate the compound’s binding to sulfur-containing active sites in proteins, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(2-(1H-indol-3-yl)ethyl)acetamide: Lacks the thioether linkage, which may reduce its binding affinity to certain targets.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Contains a different acyl group, which may alter its pharmacokinetic properties.
Uniqueness
2-phenoxy-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is unique due to its combination of a phenoxy group, an indole moiety, and a thioether linkage. This structure allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities .
Properties
IUPAC Name |
2-phenoxy-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c27-22(17-28-19-11-5-2-6-12-19)25-15-16-29-24-20-13-7-8-14-21(20)26-23(24)18-9-3-1-4-10-18/h1-14,26H,15-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURMYASQPBNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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